

# Summary of TTT-3002 from Preclinical Studies

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## Compound Focus: TTT 3002

CAS No.: 871037-95-5

Cat. No.: S548056

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TTT-3002 is a novel, small-molecule tyrosine kinase inhibitor (TKI) from the indolocarbazole class, researched preclinically for treating Acute Myeloid Leukemia (AML) with FLT3 mutations [1] [2]. The key characteristics and findings are summarized below.

**Table 1: Key Preclinical Characteristics of TTT-3002**

Feature	Description
Primary Target	FMS-like tyrosine kinase 3 (FLT3) [1] [2].
Key Strength	Potent activity against a broad spectrum of FLT3 mutations, including resistance-conferring mutations like F691L and D835Y, against which other TKIs are often ineffective [1].
Reported Potency (IC <sub>50</sub> )	Inhibition of FLT3 autophosphorylation in cell lines: <b>100 - 250 pM</b> (picomolar) [2].
Protein Binding	Only moderately bound by human plasma proteins, a potential advantage for maintaining in vivo efficacy [1].
In Vivo Efficacy	Oral dosing significantly reduced tumor burden in mouse models of FLT3/ITD-associated AML [1] [2].
Development Stage	<b>Preclinical</b> (as of the 2014 studies). Its current status in clinical trials is unknown [1] [2].

## Detailed Experimental Data & Protocols

The following tables summarize quantitative data and methodologies from key experiments cited in the search results.

**Table 2: Comparative Potency of TTT-3002 Against FLT3 Mutations**

This data is primarily derived from **cell-based proliferation and immunoprecipitation/Western blot assays** measuring the inhibition of FLT3 phosphorylation [1] [2].

FLT3 Mutation	TTT-3002 Activity	Comparator TKIs (e.g., Sorafenib, Quizartinib/AC220)
FLT3/ITD	Highly potent (IC <sub>50</sub> : ~100-920 pM) [2].	Active against FLT3/ITD [1].
FLT3/D835Y	Active [1] [2].	Largely inactive [1].
FLT3/ITD with F691L "gatekeeper" mutation	Maintains activity [1].	Confers resistance to AC220 and Crenolanib [1].
Relapsed AML patient samples	Active against samples resistant to sorafenib and AC220 [1].	-

**Table 3: Key In Vivo Experiment Protocol and Findings**

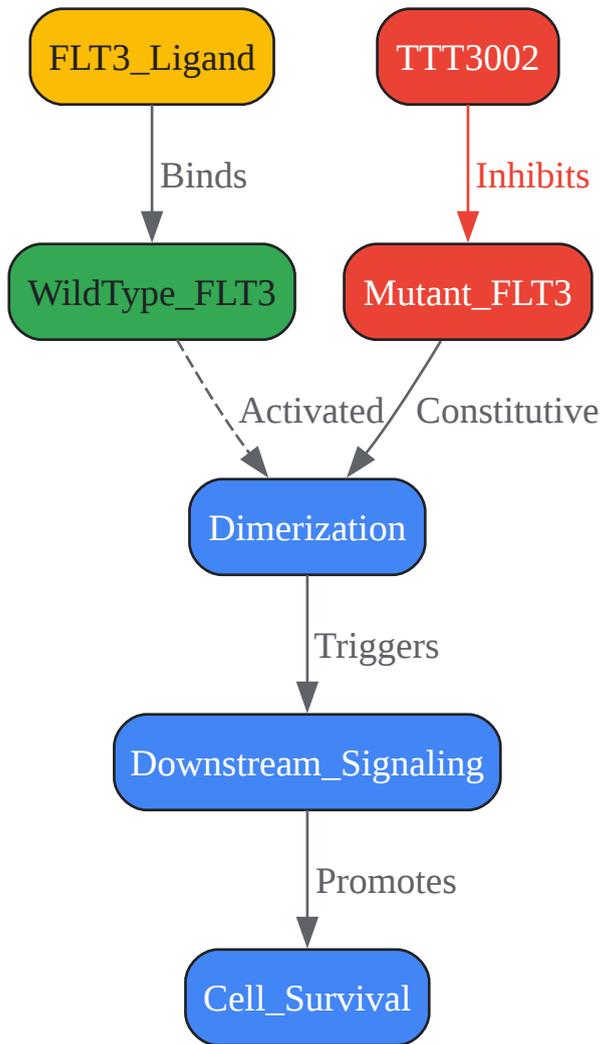
This experiment evaluated the efficacy of TTT-3002 in reducing tumor burden in a mouse model [1].

Aspect	Protocol Details
Objective	To assess the anti-tumor activity of TTT-3002 in a FLT3 TKI-resistant mouse model [1].
Model	Mice transplanted with Ba/F3 cells expressing the FLT3/F691L/ITD mutation (conferring resistance to other TKIs) and a luciferase reporter [1].

Aspect	Protocol Details
Intervention	Oral TTT-3002 (6 mg/kg, twice daily) for 2 weeks. Control group received sorafenib (10 mg/kg, once daily) [1].
Outcome Measurement	Tumor burden was monitored and quantified using <b>bioluminescence imaging</b> (IVIS Spectrum) after injection of D-luciferin [1].
Key Finding	Tumor burden was significantly improved in the TTT-3002 treated group compared to the control [1].

## FLT3 Signaling and TTT-3002 Inhibition

The following diagram illustrates the role of FLT3 mutations in AML and the mechanism of TTT-3002.



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## References

1. FLT3 kinase inhibitor TTT-3002 overcomes both activating ... [pmc.ncbi.nlm.nih.gov]
2. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Summary of TTT-3002 from Preclinical Studies]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548056#ttt-3002-tumor-reduction-vs-standard-therapy>]

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